Substance P, BPA(8)-

Description

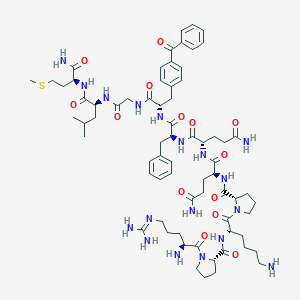

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMKXQSZKNGIBC-CXLWOFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H102N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156529 | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130409-05-1 | |

| Record name | Substance P, BPA(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130409051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Development and Characterization of Photoaffinity Labeled Substance P Analogues

Synthesis and Structural Modifications of Substance P Analogues

The synthesis of photoaffinity-labeled SP analogues is a critical first step in their application for receptor studies. This process involves the strategic incorporation of a photoreactive amino acid, such as Bpa, into the peptide sequence of SP.

Radioligand Synthesis and Labeling (e.g., ¹²⁵I-(BH)-Bpa⁸-SP)

To facilitate detection and analysis, photoaffinity-labeled SP analogues are often radiolabeled. A common method involves the use of the Bolton-Hunter (BH) reagent to introduce a radioactive iodine isotope, such as ¹²⁵I, onto the N-terminus of the peptide. pnas.orgresearchgate.net The resulting radioligand, for example, ¹²⁵I-(BH)-Bpa⁸-SP, possesses high specific activity, making it a sensitive tool for receptor labeling studies. pnas.org The synthesis of these radioligands is a crucial step for subsequent photoaffinity labeling experiments and autoradiographic analysis. pnas.orgnih.gov The no-carrier-added radioiododestannylation approach is another method used for synthesizing radioligands, which can yield high radiochemical purity. nih.gov

Photoaffinity Labeling Techniques in Receptor Identification

Photoaffinity labeling techniques, utilizing analogues like Bpa(8)-SP, have been pivotal in identifying and characterizing receptor proteins, particularly the NK-1 receptor.

Covalent Attachment to Receptor Proteins

Upon binding of the photoreactive SP analogue to its receptor, irradiation with long-wave ultraviolet light (typically around 365 nm) activates the benzophenone (B1666685) group of the Bpa residue. pnas.orgresearchgate.net This activation generates a reactive triplet state that can abstract a hydrogen atom from a nearby amino acid residue within the binding pocket, leading to the formation of a stable covalent bond. researchgate.net This covalent attachment permanently links the ligand to its receptor, enabling the identification of the specific amino acid residues at the binding site. pnas.orgresearchgate.net For instance, studies have shown that ¹²⁵I-(BH)-Bpa⁸-SP covalently attaches to Met-181 in the second extracellular loop of the NK-1 receptor. researchgate.netnih.govnih.gov Similarly, ¹²⁵I-(BH)-Bpa⁴-SP has been found to covalently attach to Met-174, also located in the second extracellular loop. nih.govnih.gov

The efficiency of this photoincorporation can be quite high, with some studies reporting that 40-70% of the specifically bound photoligand becomes covalently linked to the receptor. researchgate.net

SDS-PAGE and Autoradiographic Analysis for Receptor Visualization

Following covalent labeling, the receptor-ligand complex can be visualized and its molecular weight determined using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography. pnas.orgnih.gov The radiolabeled receptor appears as a distinct band on the autoradiograph. pnas.org For example, the full-length NK-1 receptor photolabeled with ¹²⁵I-(BH)-Bpa⁸-SP migrates as a broad band around 80 kDa. pnas.orgpnas.orgnih.gov The diffuse nature of this band is attributed to the heterogeneous glycosylation of the receptor. pnas.orgpnas.orgnih.gov

To confirm the proteinaceous nature of the labeled species and to determine the core protein size, the photolabeled receptor can be treated with enzymes like endoglycosidase F to remove N-linked carbohydrates. pnas.orgnih.govpnas.org After deglycosylation, the NK-1 receptor migrates as a more discrete band of approximately 46 kDa, which is consistent with the molecular weight calculated from its primary amino acid sequence. pnas.orgnih.govpnas.org

Characterization of Receptor Binding Properties

The development of photoaffinity-labeled analogues like Bpa(8)-SP has enabled detailed characterization of the binding properties of the NK-1 receptor.

Table 1: Binding Properties of Substance P Analogues to the NK-1 Receptor This table is interactive. You can sort and filter the data.

| Ligand | Receptor | Cell Type | Kd (nM) | Bmax (sites/cell) | Reference |

|---|---|---|---|---|---|

| ¹²⁵I-(BH)-SP | Full-length NK-1R | CHO | ~0.1 | 1 x 10⁵ | pnas.org |

| ¹²⁵I-(BH)-SP | Truncated NK-1R | CHO | ~0.1 | 0.3 x 10⁵ | pnas.org |

| ¹²⁵I-Bpa⁸-SP | NK-1R | CHO | 0.5-1.0 (concentration used) | 4.5 x 10⁵ | pnas.org |

Equilibrium binding studies using radiolabeled SP have shown that both the full-length and a naturally occurring truncated isoform of the rat SP receptor bind the ligand with a similar high affinity, having a dissociation constant (Kd) of approximately 0.1 nM. pnas.org However, the number of binding sites (Bmax) can differ, with the full-length receptor expressed in Chinese hamster ovary (CHO) cells showing approximately 1 x 10⁵ sites per cell, while the truncated form has about 0.3 x 10⁵ sites per cell. pnas.org

Competition binding experiments have also been crucial. The ability of non-radioactive SP to inhibit the photolabeling of the receptor by ¹²⁵I-Bpa⁸-SP confirms the specificity of the interaction. pnas.org Furthermore, mutagenesis studies, where key residues identified through photoaffinity labeling are altered, have provided further insights into the binding mechanism. For example, mutating Met-181 to Alanine (B10760859) (M181A) in the NK-1 receptor significantly reduces the efficiency of photoincorporation of radioiodinated Bpa⁸-SP. nih.gov

These detailed research findings, made possible through the use of photoaffinity-labeled Substance P analogues, have significantly advanced our understanding of the molecular interactions governing ligand binding to the NK-1 receptor.

Affinity and Saturation Binding Analyses

The binding characteristics of the photoaffinity-labeled Substance P analogue, [Bpa⁸]SP, have been quantitatively assessed to ensure its utility as a research tool. Studies involving the radioiodinated Bolton-Hunter (BH) conjugate of the analogue, ¹²⁵I-(BH)-[Bpa⁸]SP, have been crucial in determining its affinity for the Substance P (NK-1) receptor.

In the absence of light, ¹²⁵I-(BH)-[Bpa⁸]SP binds to membranes from rat submaxillary glands, which are rich in NK-1 receptors, in a reversible and saturable manner. nih.gov This binding points to an interaction with a single, uniform class of binding sites. nih.gov Saturation binding analysis has determined a dissociation constant (Kd) of approximately 0.4 nM, indicating a high affinity of the analogue for the receptor, comparable to that of native Substance P. nih.gov The maximum binding capacity (Bmax) was found to be 0.2 pmol per milligram of membrane protein. nih.gov Further studies on Chinese hamster ovary (CHO) cells transfected with the SP receptor showed that both full-length and truncated versions of the receptor bind radiolabeled SP with a similarly high affinity, with a Kd of about 0.1 nM. pnas.org The high-affinity binding is dependent on the receptor's interaction with a G protein. acs.orgnih.gov

Table 1: Saturation Binding Parameters for Substance P Analogues

| Ligand | Preparation | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Source |

|---|---|---|---|---|

| ¹²⁵I-(BH)-[Bpa⁸]SP | Rat Submaxillary Gland Membranes | 0.4 nM | 0.2 pmol/mg protein | nih.gov |

| ¹²⁵I-(BH)-SP | Transfected CHO Cells | ~0.1 nM | 1 x 10⁵ sites/cell | pnas.org |

Competition Binding Studies with Native and Analogous Ligands

Competition binding assays are essential for characterizing the specificity of a new ligand and confirming that it binds to the same site as the native compound. In the case of [Bpa⁸]SP, these studies have demonstrated that it interacts specifically with the NK-1 receptor.

The binding of radioiodinated [Bpa⁸]SP to its receptor can be competitively inhibited by native Substance P and other tachykinin peptides. nih.gov The order of potency for these competing ligands is consistent with the known pharmacology of the NK-1 receptor, confirming that the analogue binds to the correct site. nih.gov For instance, native Substance P effectively inhibits the photolabeling of the NK-1 receptor by a photoreactive SP analogue, exhibiting an IC₅₀ value of 1 nM. pnas.org This indicates that both the native peptide and its photoaffinity analogue compete for the same binding pocket on the receptor. pnas.org The covalent attachment site for ¹²⁵I-BH-[Bpa⁸]SP has been identified as the methionine residue at position 181 (Met-181) within the second extracellular loop of the NK-1 receptor. nih.govnih.gov Site-directed mutagenesis of this residue to alanine (M181A) results in a significant reduction or complete loss of photolabeling, confirming the specific interaction at this site. nih.govnih.gov

Table 2: Competition Binding Data for Substance P Analogues

| Labeled Ligand | Competitor | IC₅₀ | Receptor Preparation | Source |

|---|---|---|---|---|

| Photoreactive SP Analogue | Substance P | 1 nM | NK-1 Receptor | pnas.org |

| ¹²⁵I-[Phe⁸(pBz)]SP | Tachykinin Peptides | - | Rat Submaxillary Gland Membranes | nih.gov |

Molecular Pharmacology and Receptor Mechanistic Insights Derived from Bpa 8 Substance P Studies

Neurokinin-1 Receptor (NK1R) Structure-Activity Relationships

The interaction between a ligand and its receptor is governed by specific structural features on both molecules. Structure-activity relationship (SAR) studies, particularly those employing photoaffinity labeling with analogs like Bpa(8)-SP, have been crucial in mapping the architecture of the NK1R binding pocket.

Identification of Ligand Binding Domains and Critical Residues (e.g., M181)

Photoaffinity labeling experiments have been instrumental in defining the molecular details of Substance P's binding to the rat NK1R. researchgate.net The use of a photolabile and radiolabeled derivative of SP, specifically Bpa(8)-SP, allowed researchers to pinpoint the site of covalent attachment to the receptor. researchgate.net

Initial studies successfully narrowed down the attachment site to a small sequence of six amino acids, residues 178-183, located on the second extracellular loop (E2) of the NK1R. researchgate.net To identify the exact amino acid within this region, a novel solid-phase approach involving cyanogen (B1215507) bromide cleavage of the photolabeled receptor was used, followed by mass spectrometric analysis. researchgate.net This detailed analysis definitively identified Methionine 181 (Met181) as the specific residue that forms a covalent bond with Bpa(8)-SP upon irradiation. researchgate.net

Further investigations using site-directed mutagenesis, where Met181 was substituted with Alanine (B10760859) (M181A), confirmed this finding. The M181A mutant receptor showed a significant reduction in the efficiency of photoincorporation of Bpa(8)-SP compared to the wild-type receptor, underscoring the critical role of Met181 in the binding of the position 8 residue of Substance P. researchgate.net These studies also revealed a close spatial relationship between Met181 and another methionine residue on the E2 loop, Met174. researchgate.net

| Experimental Approach | Key Finding | Significance |

| Photoaffinity Labeling with Bpa(8)-SP | Covalent attachment site restricted to residues 178-183 in the E2 loop of NK1R. | Narrows down the potential ligand interaction domain. |

| Mass Spectrometry Analysis | Precise identification of Methionine 181 (Met181) as the site of covalent attachment. researchgate.net | Pinpoints a critical contact residue for the ligand. |

| Site-Directed Mutagenesis (M181A) | Marked reduction in photoincorporation efficiency of Bpa(8)-SP. researchgate.net | Confirms the essential role of Met181 in ligand binding. |

Role of Extracellular Loops in Ligand Recognition and Signaling Bias

The extracellular loops of GPCRs play a crucial role in capturing and orienting ligands for proper receptor activation. Studies on the NK1R have highlighted the particular importance of the second extracellular loop (ECL2) and its interplay with other extracellular domains in ligand recognition. mdpi.comnih.gov

The identification of Met181 as a key contact point firmly establishes ECL2 as a primary binding domain for Substance P. researchgate.net Structural studies, including high-resolution NMR, have revealed that the ECL2 region possesses distinct structural features, such as a centrally located alpha-helix, which likely contributes to the formation of the binding pocket. researchgate.net The binding of SP is a complex process involving multiple contact points. Molecular modeling based on photoaffinity labeling data suggests that while the C-terminus of SP projects deeper into the receptor's transmembrane core, the central portion of the peptide aligns with and forms important interactions with both the second (ECL2) and third (ECL3) extracellular loops. mdpi.com

Interestingly, the interaction between the N-terminal region of SP and the extracellular loops appears to be a determinant for signaling bias. While interactions deep within the receptor are critical for general activation, specific contacts between SP's N-terminus and the extracellular loops are required for potent Gs protein signaling but are less critical for Gq protein signaling. biorxiv.org This suggests that the extracellular loops not only recognize and bind the ligand but also influence the conformational changes that lead to the selective activation of different downstream signaling pathways.

G Protein Coupling and Downstream Signaling Pathways

Upon agonist binding, the NK1R undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G proteins, initiating downstream signaling cascades. The NK1R is known to be a promiscuous receptor, capable of coupling to multiple G protein subtypes. mdpi.comencyclopedia.pub

Activation of Gq and Gs Protein Pathways

The NK1R primarily signals through the Gq and Gs protein families. mdpi.comencyclopedia.pub The activation of these distinct pathways leads to the generation of different second messengers and, consequently, diverse cellular responses. Cryo-electron microscopy structures have confirmed that the SP-bound NK1R can form complexes with both Gq and Gs proteins. frontiersin.org While binding to Gq is slightly favored, reflecting the observed preference for Gq-mediated signaling, the ability to engage Gs highlights the receptor's signaling versatility. encyclopedia.pub

The activation of these pathways is not always equivalent. For example, while SP robustly increases both inositol (B14025) phosphate (B84403) (IP) via Gq and cyclic AMP (cAMP) via Gs, other endogenous ligands like Neurokinin A (NKA) are potent Gq activators but show reduced Gs stimulatory activity. biorxiv.org This biased agonism is thought to stem from differences in how the N-terminal regions of these peptides interact with the receptor's extracellular loops. biorxiv.org

Differential Activation of Intracellular Calcium Mobilization

A primary and well-characterized consequence of NK1R activation is the mobilization of intracellular calcium ([Ca²⁺]i). nih.govnih.gov This process is a direct result of the activation of the Gq protein pathway .

Upon SP binding, the activated Gq protein stimulates the enzyme phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. ahajournals.org This rapid increase in intracellular calcium can be measured experimentally and is a hallmark of NK1R-Gq signaling. nih.gov Studies have shown that SP application induces a transient increase in intracellular calcium, a response that can be evoked even in a calcium-free external medium, confirming its origin from internal stores. nih.gov

| Pathway Component | Function |

| Substance P (SP) | Binds to and activates the NK1R. |

| Gq Protein | Activated by the SP-bound NK1R. |

| Phospholipase C (PLC) | Activated by Gq; hydrolyzes PIP₂. nih.gov |

| Inositol 1,4,5-trisphosphate (IP₃) | Binds to receptors on the endoplasmic reticulum, releasing stored Ca²⁺. ahajournals.org |

| Result | Transient increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov |

Regulation of Cyclic AMP Accumulation

In addition to Gq coupling, the NK1R can also activate the Gs protein pathway , which regulates the production of cyclic AMP (cAMP). encyclopedia.pubnih.gov The Gs alpha subunit, when activated by the receptor, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. researchgate.net This accumulation of cAMP, another crucial second messenger, leads to the activation of protein kinase A (PKA) and other downstream effectors. nih.gov

Studies using adenylyl cyclase activators have shown that the cAMP signaling pathway can induce the release of Substance P in the dorsal horn, indicating a feedback loop. nih.gov Conversely, inhibitors of this pathway can decrease SP release. nih.gov The ability of SP to increase cAMP levels via NK1R demonstrates the receptor's capacity to engage the Gs pathway. biorxiv.org As mentioned, this Gs coupling appears to be particularly dependent on interactions with the N-terminal domain of the SP peptide, suggesting a structural basis for the differential activation of Gs versus Gq signaling pathways. biorxiv.orgencyclopedia.pub

Selective G Protein Signaling by Substance P Analogues (e.g., SP6-11)

Substance P activates the NK1R, leading to signaling through multiple G protein pathways, notably Gq and Gs. oup.com However, different analogues of SP can display biased agonism, selectively activating one pathway over another. The C-terminally truncated analogue, SP(6-11), is a key example of a Gq-biased agonist. oup.com

Cryo-electron microscopy structures of the NK1R bound to either SP or SP(6-11) have revealed the structural basis for this selectivity. oup.com While interactions deep within the receptor are essential for general activation, the interactions between the N-terminal region of SP and the extracellular loops of the NK1R are specifically required for potent Gs signaling. oup.comresearchgate.net The shorter analogue, SP(6-11), lacks these N-terminal interactions and is therefore less capable of activating the Gs pathway, while retaining its ability to potently signal through Gq. oup.comresearchgate.net This results in a signaling profile that is selective for Gq-mediated responses, such as calcium mobilization and inositol phosphate (IP) accumulation, with significantly lower potency for Gs-mediated cAMP accumulation. oup.com

| Agonist | Gq-Mediated Signaling (Ca2+ Mobilization) | Gs-Mediated Signaling (cAMP Accumulation) | Signaling Bias |

|---|---|---|---|

| Substance P (SP) | Potent Agonist | Potent Agonist | Balanced |

| SP(6-11) | Potent Agonist | Weak Agonist (16-fold less potent than SP) | Gq-Biased |

Receptor Regulation and Desensitization Mechanisms

Role of Carboxyl-Terminal Truncation in Receptor Responsiveness and Desensitization

The NK1R exists in two naturally occurring isoforms: a full-length (407 amino acids) version and a truncated (311 amino acids) version that lacks a significant portion of the intracellular C-terminus. researchgate.netmdpi.com This C-terminal domain is critical for regulating the receptor's signaling and desensitization.

Studies comparing these two isoforms reveal significant functional differences. The full-length receptor mediates robust SP-induced intracellular calcium increases, whereas the truncated receptor is incapable of this response. wustl.edu The C-terminal tail is essential for proper coupling to the Gαq protein, which initiates the calcium mobilization cascade. wustl.edu Interestingly, the truncated receptor isoform displays an enhanced responsiveness to SP at lower concentrations for other signaling pathways and shows resistance to desensitization. slideshare.netnih.gov This lack of rapid desensitization, a process normally mediated by the C-terminus, means that cells expressing the truncated receptor can exhibit a more prolonged response to SP stimulation. slideshare.netnih.gov The truncated form also has a lower binding affinity for SP compared to the full-length receptor. mdpi.com

| Characteristic | Full-Length NK1R (407 aa) | Truncated NK1R (311 aa) |

|---|---|---|

| SP-Induced Ca2+ Mobilization | Effective | No effect wustl.edu |

| EC50 for Ca2+ Response | 0.28 nM nih.gov | N/A (but 0.07 nM for other responses) nih.gov |

| Receptor Desensitization | Rapid and long-lasting slideshare.net | Resistant to desensitization slideshare.netnih.gov |

| Binding Affinity for SP | High | 10-fold lower than full-length mdpi.com |

Internalization Mechanisms of Ligand-Receptor Complexes

Upon binding of SP, the SP-NK1R complex is rapidly internalized from the cell surface. nih.govwikipedia.org This process is a key step in signal termination and receptor desensitization. The primary mechanism for this internalization is through a clathrin-dependent pathway. researchgate.net Following internalization, the complex is transported to acidified endosomes, where the low pH causes the dissociation of SP from the NK1R. researchgate.net

The fate of the receptor and the ligand then diverges. SP is typically degraded by enzymes like endothelin-converting enzyme-1 within the endosomal compartment. The NK1R, now unbound, is often recycled back to the plasma membrane, allowing the cell to regain its responsiveness to subsequent stimulation. researchgate.netnih.gov However, the rate and extent of this process can depend on the concentration and duration of SP exposure. Sustained stimulation with high concentrations of SP can lead to the ubiquitination and subsequent degradation of the receptor itself, resulting in a more long-term downregulation. researchgate.net This internalization process is also closely linked to the recruitment of β-arrestins, which are crucial for both desensitization and mediating the internalization machinery. nih.gov

Interaction with Mas-related G Protein-Coupled Receptors (Mrgprs)

In addition to the classical NK1R, Substance P is now known to be a significant ligand for Mas-related G protein-coupled receptors (Mrgprs), specifically the human MRGPRX2 and its mouse ortholog, MrgprB2. researchgate.netnih.gov These receptors are predominantly expressed on sensory neurons and mast cells and are implicated in neurogenic inflammation, pain, and itch. nih.govmedchemexpress.com

SP's activation of MRGPRX2 on mast cells triggers degranulation and the release of various inflammatory mediators, including histamine (B1213489) and cytokines. nih.govnih.gov Unlike some biased agonists that only activate G protein pathways, SP acts as a balanced agonist at the MRGPRX2 receptor. nih.gov This means that in addition to G protein-mediated signaling, SP also robustly recruits β-arrestins. nih.gov The recruitment of β-arrestins is linked to the subsequent internalization and desensitization of the MRGPRX2 receptor, providing a mechanism to terminate the signal. nih.gov This dual-pathway activation highlights a complex layer of regulation in how SP exerts its pro-inflammatory effects through this alternative receptor system. nih.govmdpi.com

| Receptor | Ligand | Signaling Pathway Activated | Key Cellular Response |

|---|---|---|---|

| MRGPRX2 / MrgprB2 | Substance P (SP) | G protein-mediated pathways and β-arrestin recruitment (Balanced Agonist) nih.gov | Mast cell degranulation, cytokine release, receptor internalization and desensitization nih.govnih.gov |

Cellular and Systems Level Mechanistic Investigations of Substance P Signaling

Neurobiological Mechanisms

Modulatory Effects on Neurotransmission and Neuromodulation

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, functions as both a neurotransmitter and a neuromodulator within the central and peripheral nervous systems. xcessbio.comwikipedia.orgsav.sk Its role in neurotransmission is particularly prominent in the context of pain perception. wikipedia.orgnumberanalytics.com SP is co-released with glutamate (B1630785) from primary afferent sensory neurons that respond to painful stimuli. wikipedia.org Upon release in the spinal cord's dorsal horn, SP binds to neurokinin-1 (NK-1) receptors, leading to a slow excitatory postsynaptic potential (EPSP) in second-order neurons. sav.sk This action contributes to the transmission of pain signals to higher brain centers. sav.sknumberanalytics.com The intensity and frequency of the stimulus dictate the amount of SP released, with more potent stimuli causing wider diffusion and activation of a larger number of NK-1 receptor-expressing neurons. psychiatrist.com

Beyond its role as a primary transmitter, SP exhibits significant neuromodulatory functions, influencing the activity of other neurotransmitter systems. For instance, in the cerebellum, SP can have a biphasic effect, with low concentrations causing activation and higher concentrations leading to an excitation-inhibition pattern. nih.gov It is suggested that SP modulates cerebellar cholinergic systems, potentially through feedback mechanisms. nih.gov Furthermore, SP and its NK-1 receptor are found in brain regions associated with mood and emotion, such as the amygdala and hypothalamus, where they are co-localized with serotonin (B10506) and norepinephrine (B1679862) neurons. wikipedia.orgpsychiatrist.com This distribution suggests a modulatory role for SP in affective behaviors. wikipedia.orgpsychiatrist.com

The modulatory actions of SP are mediated through its interaction with G protein-coupled NK-1 receptors. nih.gov This binding initiates intracellular signaling cascades that can alter neuronal excitability by modulating the activity of various ion channels. mdpi.com For example, SP has been shown to inhibit certain potassium (K+) channels and N-type calcium (Ca2+) channels, which would lead to neuronal depolarization and enhanced excitability. mdpi.com

Influence on Glial Cell Activation and Neuron-Glial Interactions

Substance P plays a crucial role in mediating communication between neurons and glial cells, including astrocytes and microglia. transpopmed.org This interaction is a key component in the development and maintenance of chronic pain states. Following nerve injury or inflammation, activated neurons release SP in the spinal cord, which in turn activates nearby glial cells. transpopmed.orgnih.gov This activation is a critical step in the process of central sensitization, where the nervous system becomes hypersensitive to stimuli. nih.gov

Activated glial cells, in response to SP, undergo morphological and functional changes and release a variety of signaling molecules themselves. nih.gov These include pro-inflammatory cytokines, chemokines, and other neuroactive substances that can further enhance neuronal excitability and contribute to a self-perpetuating cycle of pain. nih.govnih.gov For example, the release of SP from the central terminals of primary afferent neurons can induce the activation of astrocytes in the trigeminal nucleus. jneurosci.org

A significant consequence of SP-mediated glial activation is the production and release of pro-inflammatory cytokines. frontiersin.org Substance P can stimulate astrocytes and microglia to produce cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). imrpress.comaginganddisease.org For instance, in astrocytoma cell lines, SP has been shown to induce the production of IL-6 and IL-8. nih.gov This effect is mediated through the NK-1 receptor. nih.gov

The induction of these cytokines by SP is a key mechanism in neuroinflammation. aginganddisease.org In models of neurodegenerative diseases, SP-induced activation of microglia leads to an increase in pro-inflammatory cytokines, which can contribute to neuronal damage. aginganddisease.org Specifically, the activation of the transcription factor NF-κB in microglia by SP is a critical step leading to the production of these inflammatory mediators. frontiersin.orgaginganddisease.org Studies have shown that blocking the interaction between SP and its NK-1 receptor can inhibit the production of these cytokines by glial cells. imrpress.com

Role in Sensory Signal Transduction in Preclinical Models

Preclinical studies have firmly established the role of Substance P in the transduction of sensory signals, particularly those related to pain (nociception). wikipedia.orgsav.sk SP is released from the terminals of specific sensory nerves in both the peripheral tissues and the central nervous system. wikipedia.org In the periphery, this release contributes to neurogenic inflammation, a local response to injury characterized by vasodilation and plasma extravasation. wikipedia.org

In the spinal cord, the release of SP from primary afferent fibers is a crucial event in transmitting nociceptive information to the brain. wikipedia.orgnumberanalytics.com The binding of SP to NK-1 receptors on dorsal horn neurons leads to their depolarization and increased excitability, thereby facilitating the propagation of the pain signal. sav.skfrontiersin.org The co-expression of SP and CGRPα in many nociceptive neurons suggests a synergistic role for these neuropeptides in pain transmission. elifesciences.orgelifesciences.org

Animal models have demonstrated that the application of SP can sensitize sensory neurons, lowering their activation threshold and contributing to a state of hypersensitivity. frontiersin.org For example, in models of fracture-induced pain, ongoing C-fiber nociceptor discharge triggers SP release in the dorsal horn, leading to glial activation and central sensitization. nih.gov The temporal correlation between peak SP levels in the periodontium after orthodontic force application and patient-reported pain further supports its role in sensory signaling. frontiersin.org

Immunomodulatory Cellular Mechanisms

Modulation of Innate Immune Cell Migration and Activation (e.g., Neutrophils, Macrophages)

Substance P exerts significant immunomodulatory effects by influencing the migration and activation of innate immune cells, such as neutrophils and macrophages. nih.gov It can act as a chemoattractant, guiding these cells to sites of inflammation. nih.gov For instance, neutrophils exhibit an attenuated chemotactic response to IL-1β in mice lacking the NK-1 receptor, highlighting the role of SP signaling in their migration. nih.gov SP can also indirectly promote leukocyte recruitment by inducing the expression of various chemokines, including macrophage inflammatory protein-1β (MIP-1β) and IL-8, from different cell types. nih.govnih.gov

Beyond migration, SP directly modulates the activation of these immune cells. It can enhance the phagocytic activity of both neutrophils and macrophages. nih.gov Furthermore, SP stimulates macrophages to produce a range of inflammatory mediators, including cytokines and thromboxane. nih.gov This activation is often mediated through the NK-1 receptor and can involve signaling pathways like NF-κB. frontiersin.org

Enhancement of Chemokine Production and Leukocyte Recruitment

Substance P (SP) is a significant modulator of immune responses, playing a crucial role in initiating and amplifying inflammation through the enhanced production of chemokines and the subsequent recruitment of leukocytes. wikipedia.org This neuropeptide can directly or indirectly stimulate various cell types to release a cascade of chemoattractant molecules. frontiersin.org In response to stimuli like burn injuries, SP signaling through its high-affinity neurokinin 1 receptor (NK1R) has been shown to markedly increase the production of chemokines such as Macrophage Inflammatory Protein-2 (MIP-2) and Macrophage Inflammatory Protein-1α (MIP-1α). aai.org This surge in chemokines is directly linked to the trafficking of inflammatory cells to the site of injury. aai.org

Studies on specific cell types further elucidate this mechanism. In murine osteoclasts infected with Staphylococcus aureus, SP significantly increases the release of neutrophil-attracting chemokines, suggesting a role in exacerbating inflammatory damage in conditions like osteomyelitis by promoting leukocyte recruitment. nih.gov Similarly, in vitro stimulation of primary mouse neutrophils with SP leads to an increased expression of the chemokines CCL3 and CXCL2, along with their respective receptors CCR1 and CXCR2, in an NK1R-dependent manner. aai.org Exposure of human peripheral blood mononuclear cells (PBMCs) to SP also results in the increased production of chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), which promotes monocyte migration. nih.govresearchgate.net This effect can be inhibited by an NK1R antagonist, confirming the receptor's role. nih.gov The release of these signaling molecules facilitates the migration of immune cells to sites of inflammation or infection. frontiersin.orgfrontiersin.org

Table 1: Substance P-Induced Chemokine Production in Various Cell Types

| Cell Type | Induced Chemokines | Associated Effect | References |

|---|---|---|---|

| Pulmonary Cells (in vivo) | MIP-2, MIP-1α, MCP-1 | Leukocyte trafficking to lungs | aai.orgnih.gov |

| Murine Osteoclasts | Neutrophil-attracting chemokines | Leukocyte recruitment in osteomyelitis | nih.gov |

| Murine Neutrophils | CCL3, CXCL2 | Enhanced chemotactic response | aai.org |

| Human PBMCs / Macrophages | MCP-1 (CCL2) | Monocyte migration | nih.gov |

| Human Preadipocytes (UC) | RANTES, MIP-1β | Pro-inflammatory signaling | nih.gov |

Influence on Immune Cell Survival

Beyond activation and recruitment, Substance P also plays a role in sustaining inflammatory responses by promoting the survival of various immune cells. nih.gov This pro-survival effect has been noted across several innate immune cell types, including dendritic cells (DCs), macrophages, neutrophils, and mast cells. nih.gov

A key mechanism underlying this effect is the modulation of apoptosis-regulating proteins. In dendritic cells, SP has been shown to enhance survival by promoting the expression of Bcl-2, an anti-apoptotic protein. nih.gov This upregulation of Bcl-2 is accompanied by a subsequent decrease in the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov By inhibiting the cellular machinery of programmed cell death, SP effectively extends the lifespan of these antigen-presenting cells, which can potentiate and prolong immune responses. aai.org

Cellular Proliferation and Differentiation Pathways

Influence on Fibroblast and Bone Marrow Stem Cell Proliferation

Substance P has demonstrated a significant ability to stimulate cell growth and proliferation in non-immune cell types that are crucial for tissue repair and regeneration, such as fibroblasts and bone marrow stem cells. wikipedia.orgmdpi.com Research has shown that SP can induce the proliferation of human skin fibroblasts, an effect that contributes to its role in wound healing. mdpi.com

Its influence extends to the bone marrow, where it affects stem and progenitor cells. SP has been found to stimulate the proliferation of human bone marrow mononuclear cells. nih.gov More specifically, it enhances the proliferation of bone marrow-derived mesenchymal stem cells (MSCs). nih.gov Studies using murine MSC-like cell lines found that SP induced proliferation, likely through the activation of the extracellular signal-regulated kinase-1/2 (ERK-1/2) pathway. nih.gov This neuropeptide can also promote the proliferation of bone marrow stem cells, supporting its role in hematopoiesis. nih.gov In some contexts, low concentrations of SP promote the proliferation of bone marrow stromal cells (BMSCs), while higher concentrations can shift towards promoting mineralization. frontiersin.org The proliferative effect of SP on these cell populations underscores its function in tissue repair, regeneration, and hematopoiesis. wikipedia.orgkarger.com

Preclinical Mechanistic Studies in Specific Organ Systems

Cardiovascular System: Regulation of Heart Frequency, Blood Pressure, and Vasodilation Mechanisms

Substance P is involved in the complex regulation of the cardiovascular system, influencing heart rate, blood pressure, and vascular tone. nih.govresearchgate.net It is widely recognized as a potent vasodilator. wikipedia.orgnih.gov The vasodilatory effect of SP is primarily dependent on the endothelium and the subsequent release of nitric oxide (NO), which leads to the relaxation of vascular smooth muscle and dilation of the blood vessel. wikipedia.orgnih.gov Consequently, intravenous administration of SP typically results in a decrease in blood pressure. nih.gov However, the response can be complex; in some vascular beds, such as the pulmonary circulation, or under certain conditions, SP can act as a vasoconstrictor. frontiersin.org This dual effect depends on the location of the NK1R; activation on endothelial cells generally leads to vasodilation, while activation on smooth muscle cells can cause vasoconstriction. frontiersin.org

Regarding heart rate, SP can increase cardiac frequency. researchgate.netahajournals.org This can occur indirectly as a reflex activation of the sympathetic nervous system in response to systemic vasodilation, or more directly through the stimulation of sympathetic ganglia. ahajournals.org Studies have shown that during combined inhibition of angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP4)—enzymes that degrade SP—the neuropeptide increases heart rate and the vascular release of norepinephrine. ahajournals.org Central nervous system pathways also play a role, as SP can activate neurons in regions like the paraventricular nucleus (PVN) of the thalamus, which modulates sympathetic outflow to the heart and blood vessels, resulting in an increased heart rate and mean arterial pressure. doi.org

Table 2: Summary of Substance P's Cardiovascular Effects

| Cardiovascular Parameter | Effect of Substance P | Primary Mechanism | References |

|---|---|---|---|

| Blood Pressure | Generally decreases (vasodilation) | Endothelium-dependent nitric oxide (NO) release | wikipedia.orgnih.gov |

| Can increase (vasoconstriction) | Direct action on smooth muscle cells (context-dependent) | frontiersin.org | |

| Heart Frequency | Increases | Reflex sympathetic activation; direct stimulation of sympathetic ganglia; central nervous system activation | researchgate.netahajournals.orgdoi.org |

| Vasodilation | Potent vasodilator | NK1R activation on endothelium leading to NO release | wikipedia.orgnih.gov |

Gastrointestinal Tract: Regulation of Smooth Muscle Activity and Enteric Nervous System Function

Substance P (SP), a member of the tachykinin family of neuropeptides, is a key regulator of gastrointestinal (GI) physiology. frontiersin.orgnih.gov It is widely distributed throughout the enteric nervous system (ENS), which is the intrinsic nervous system of the GI tract, and is also expressed by immune and other cells. nih.govphysiology.org SP plays a crucial role in modulating GI motility, secretion, and neuroimmune interactions. researchgate.net Its functions are primarily mediated through its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK-1R). frontiersin.orgphysiology.org

Regulation of Smooth Muscle Contraction

Substance P is a potent excitatory neurotransmitter that directly stimulates the contraction of smooth muscle cells in the gut wall. britannica.com The release of SP from enteric motor neurons onto smooth muscle leads to muscle contraction, which is fundamental for peristalsis and segmentation motor patterns that propel luminal contents along the digestive tract. nih.govnaspghan.org

The contractile effect of SP is initiated by its binding to NK-1R on smooth muscle cells. nih.gov This binding activates Gq/11 proteins, which in turn stimulates the phospholipase C (PLC) pathway. nih.gov PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, elevating cytosolic Ca2+ levels. umich.edu This increase in intracellular Ca2+, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chain 20 (MLC20), the primary determinant of smooth muscle contraction. nih.govjnmjournal.org

Research has shown that SP's role extends beyond direct muscle excitation. It also appears to maintain the muscle's responsiveness to other neurotransmitters. Studies using botulinum toxin (BoNT/A) to block the release of both acetylcholine (B1216132) (ACh) and SP from enteric neurons found that the muscle's contractile response to externally applied ACh was significantly reduced. nih.gov This hyporesponsiveness could be reversed by the addition of exogenous SP, suggesting that tonic SP release is necessary for maintaining the sensitivity of the contractile machinery to ACh. nih.gov

| Study Focus | Model/System | Key Findings | Reference |

|---|---|---|---|

| Role of SP in Cholinergic Responsiveness | Rat pyloric sphincter injected with Botulinum Toxin A (BoNT/A) | BoNT/A reduced muscle response to exogenous acetylcholine (ACh). This effect was reversed by exogenous SP, indicating SP is required to maintain muscular sensitivity to ACh. | nih.gov |

| Intracellular Signaling Pathways | Isolated rabbit internal anal sphincter (IAS) smooth muscle cells | SP induces a transient contraction by utilizing intracellular calcium stores via a calmodulin-dependent pathway. This differs from bombesin, which uses extracellular calcium. | umich.edu |

| Neurotransmitter Interaction | General GI smooth muscle | SP, along with acetylcholine, is a primary excitatory neurotransmitter. It enhances the frequency of action potentials at the peak of slow waves, leading to more intense contractions. | naspghan.org |

| Calcium Sensitization | General GI smooth muscle | Agonists like SP can increase the sensitivity of the contractile apparatus to Ca2+, often through pathways involving Protein Kinase C (PKC) and Rho-associated kinase (ROCK), which inhibit myosin light chain phosphatase (MLCP). | jnmjournal.org |

Function within the Enteric Nervous System (ENS)

The ENS is a complex network of neurons and glia within the gut wall that orchestrates GI function. pnas.org Substance P is present in intrinsic and extrinsic enteric neurons, including sensory neurons and motor neurons that project to the smooth muscle layers. kenhub.com

Within the ENS, SP functions as a primary excitatory neurotransmitter, facilitating communication between neurons. pnas.org When released from the terminals of interneurons and motor neurons, it excites postsynaptic neurons, contributing to the propagation of coordinated patterns of gut motility like the peristaltic reflex. naspghan.orgnih.gov Enteric motor neurons release both acetylcholine and SP to act on smooth muscle, with SP appearing to increase the sensitivity of the muscle to acetylcholine, the main neurotransmitter for GI contractions. nih.gov

Furthermore, SP is involved in neurogenic inflammation. pnas.org Released from sensory nerve endings in response to noxious stimuli, SP can increase vascular permeability and attract immune cells, demonstrating a clear link between the nervous system and immune responses in the gut. frontiersin.orgphysiology.org

Mechanistic Insights from Photolabeling Studies with p-benzoylphenylalanine(8)-Substance P

Understanding the precise interaction between Substance P and its NK-1 receptor is crucial for elucidating its mechanism of action. A key tool in this research has been the use of photoaffinity labeling, which employs chemically modified analogues of SP that can covalently bind to the receptor upon exposure to light.

One such analogue is p-benzoylphenylalanine(8)-Substance P , also denoted as Bpa(8)-SP . nih.govresearchgate.net In this compound, the amino acid at position 8 of the SP peptide sequence (Leucine) is replaced with p-benzoylphenylalanine (Bpa), a photoreactive amino acid.

Research using a radiolabeled version of Bpa(8)-SP has been instrumental in mapping the ligand-binding domain of the NK-1 receptor. nih.govresearchgate.net Studies on transfected cells expressing the NK-1 receptor showed that upon photoactivation, Bpa(8)-SP covalently attaches to a specific amino acid, Methionine-181 (Met181), located on the second extracellular loop of the receptor. nih.govresearchgate.net This finding provided direct evidence for the proximity of the C-terminal region of the Substance P peptide to this specific part of its receptor, offering critical insights into the structural basis of the peptide-receptor complex.

| Photolabile Analogue | Purpose of Study | Site of Covalent Attachment on NK-1R | Key Conclusion | Reference |

|---|---|---|---|---|

| p-benzoylphenylalanine(8)-SP (Bpa(8)-SP) | To identify the specific amino acid in the binding pocket for SP's position 8. | Methionine-181 (Met181) on the second extracellular loop (EC2). | Demonstrated the direct interaction and proximity between the C-terminal portion of SP and the EC2 domain of the NK-1R. | nih.govresearchgate.net |

| p-benzoylphenylalanine(4)-SP (Bpa(4)-SP) | To map the binding site for the mid-region of the SP peptide. | Methionine-174 (Met174) on the second extracellular loop (EC2). | Showed that different parts of the SP peptide bind to distinct but nearby sites on the same extracellular loop of the receptor. | nih.gov |

| [D-Tyr(0)]Bpa(3)SP | To map the binding site for the N-terminal region of the SP peptide. | Residues 173-177 (on EC2) and residues 11-21 (on the N-terminus). | Revealed that the N-terminal region of SP interacts with two distinct extracellular domains of the NK-1R, suggesting these domains are in close proximity in the final complex. | nih.gov |

Biosynthesis, Metabolism, and Post Translational Modifications of Substance P

Enzymatic Processing of Precursor Peptides

Substance P is not synthesized directly but is derived from a larger precursor protein known as preprotachykinin-A (PPT-A). The gene encoding PPT-A, TAC1, gives rise to several mRNA transcripts through alternative splicing, including α, β, γ, and δ-PPT-A. genscript.com These transcripts are then translated into their respective preprotachykinin-A proteins.

The initial step in the processing of these precursors occurs in the endoplasmic reticulum, where the N-terminal signal peptide is cleaved by a signal peptidase. The resulting prohormone is then transported to the Golgi apparatus and packaged into dense-core secretory vesicles. capes.gov.br Within these vesicles, a series of proteolytic cleavages by prohormone convertases, such as prohormone convertase 1 (also known as prohormone convertase 3) and prohormone convertase 2, excise the Substance P sequence from the larger precursor. capes.gov.br This is followed by the action of a carboxypeptidase E, which removes any C-terminal basic residues, resulting in a glycine-extended form of Substance P (Substance P-Gly). capes.gov.br This glycine-extended peptide is the immediate precursor for the final and crucial post-translational modification step.

Alpha-Amidating Enzyme Activity and Requirements (e.g., Ascorbate (B8700270), Copper)

The final step in the biosynthesis of mature, biologically active Substance P is the C-terminal amidation of Substance P-Gly. This critical post-translational modification is catalyzed by the bifunctional enzyme, peptidylglycine alpha-amidating monooxygenase (PAM). biosyn.comdiva-portal.org The amidation process, which converts the C-terminal glycine (B1666218) into an amide group, is essential for the biological activity of Substance P, as the non-amidated form is significantly less potent at its primary receptor, the neurokinin-1 (NK1) receptor. pnas.org

The PAM enzyme carries out this reaction in two sequential steps, each catalyzed by a distinct domain of the enzyme:

Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain: This domain catalyzes the hydroxylation of the alpha-carbon of the C-terminal glycine residue. This reaction is dependent on several cofactors, including molecular oxygen, ascorbate (vitamin C), and copper. nih.govphysiology.org Copper is essential for the catalytic activity of the PHM domain, and ascorbate acts as an electron donor. physiology.orgavma.org

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain: The second domain, PAL, then cleaves the N-Cα bond of the hydroxylated glycine intermediate, resulting in the formation of the C-terminally amidated peptide and glyoxylate. nih.gov

The optimal pH for PAM activity is in the acidic range (pH 5.0-5.5), which is consistent with its localization within the acidic environment of secretory granules. researchgate.net

The table below summarizes the key components and requirements for the alpha-amidation of Substance P.

| Component | Role | Key Requirements |

| Enzyme | Peptidylglycine alpha-amidating monooxygenase (PAM) | Bifunctional with PHM and PAL domains |

| Substrate | Substance P-Glycine (Substance P with a C-terminal glycine) | Generated by prohormone convertases and carboxypeptidase E |

| Cofactors | Ascorbate (Vitamin C) | Electron donor for the PHM domain |

| Copper | Essential for the catalytic activity of the PHM domain | |

| Molecular Oxygen | Required for the hydroxylation reaction by the PHM domain | |

| Products | Amidated Substance P | Biologically active form |

| Glyoxylate | Byproduct of the PAL domain reaction |

Generation of Biologically Active and Functionally Biased Metabolites

Once released, Substance P is subject to rapid enzymatic degradation in the extracellular space. This metabolism is not merely an inactivation process; it generates a variety of peptide fragments, or metabolites, some of which are biologically active and can exhibit functional bias by interacting with different receptors or activating distinct signaling pathways. diva-portal.orgresearchgate.net

Several enzymes are involved in the metabolism of Substance P, leading to the generation of both N-terminal and C-terminal fragments. Key enzymes include:

Neutral Endopeptidase (NEP) : A major enzyme in Substance P degradation.

Angiotensin-Converting Enzyme (ACE) : Also plays a significant role in cleaving Substance P. diva-portal.org

Dipeptidylpeptidase-IV (DPP-IV) : Acts on the N-terminal part of the peptide. diva-portal.org

Post-Proline Cleaving Enzyme (PPCE) : Another enzyme that cleaves the N-terminal region. diva-portal.org

The table below details some of the prominent metabolites of Substance P and the enzymes responsible for their generation.

| Metabolite | Generating Enzyme(s) | Cleavage Site |

| SP(1-7) | Substance P Endopeptidase (SPE), other endopeptidases | Primarily Phe7-Phe8 |

| SP(1-9) | Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE) | Gly9-Leu10 |

| SP(3-11) | Dipeptidylpeptidase-IV (DPP-IV) | Pro2-Lys3 |

| SP(5-11) | Post-Proline Cleaving Enzyme (PPCE) | Pro4-Gln5 |

Differential Signaling Properties of Substance P Metabolites

The metabolites of Substance P can display markedly different signaling properties compared to the parent peptide. This functional divergence arises from their altered ability to bind to and activate various receptors, leading to biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor.

A key example of this is the differential activity at the primary Substance P receptor, the neurokinin-1 (NK1) receptor , and other receptors like the Mas-related G protein-coupled receptor X2 (MRGPRX2) , which is found on mast cells. nih.govresearchgate.net

C-terminal fragments are generally required for high-affinity binding and activation of the NK1 receptor. Consequently, N-terminally truncated metabolites like SP(5-11) retain significant activity at the NK1 receptor. biosyn.com

N-terminal fragments , such as SP(1-7) and SP(1-9) , which lack the C-terminal amide essential for NK1 receptor activation, show little to no activity at this receptor. nih.govresearchgate.net However, SP(1-9) has been shown to retain the ability to activate MRGPRX2, albeit with lower potency than full-length Substance P, while SP(1-7) is inactive at this receptor. nih.govresearchgate.net This indicates that the N-terminal portion of Substance P is important for MRGPRX2 activation.

Furthermore, some metabolites can elicit cellular responses that are distinct from or even opposite to those of the parent peptide. For instance, while Substance P is generally considered pronociceptive (pain-promoting), its N-terminal metabolite SP(1-7) has been shown to produce antinociceptive (pain-reducing) effects. diva-portal.org In the spinal cord, the C-terminal fragment SP(5-11) mimics the excitatory effects of Substance P on the release of amino acid neurotransmitters, whereas SP(1-7) can have an inhibitory effect on their release. jneurosci.org

There is also evidence that Substance P and its metabolites can differentially activate second messenger pathways downstream of the NK1 receptor. For example, N-terminal metabolism of Substance P can produce peptides that are still capable of increasing intracellular calcium concentrations ([Ca2+]i) but are unable to stimulate cyclic AMP (cAMP) accumulation, a phenomenon known as biased agonism. physiology.org

The table below summarizes the differential signaling properties of key Substance P metabolites.

| Metabolite | Activity at NK1 Receptor | Activity at MRGPRX2 | Other Notable Signaling Properties |

| Substance P (1-11) | Full Agonist | Agonist | Increases [Ca2+]i and cAMP |

| SP(1-7) | Inactive | Inactive | Can have antinociceptive effects; inhibits amino acid neurotransmitter release |

| SP(1-9) | Inactive | Partial Agonist | Retains ability to activate mast cells via MRGPRX2 |

| SP(5-11) | Agonist | Not well characterized | Mimics excitatory effects of Substance P on amino acid neurotransmitter release |

This differential signaling by Substance P metabolites adds a layer of complexity to the physiological roles of the tachykinin system, allowing for a more nuanced regulation of cellular responses than would be possible with the parent peptide alone.

Advanced Methodological Approaches in Substance P Research

Preclinical Animal Models for Systemic Investigations

To understand the systemic effects of Substance P in a living organism, researchers turn to preclinical animal models. These models are indispensable for investigating the role of SP in complex processes like pain, inflammation, and disease pathogenesis.

A powerful tool in Substance P research is the use of genetically modified animals, particularly mice with a deleted preprotachykinin-A (ppt-A) gene. oncotarget.com This gene, also known as Tac1, encodes the precursor protein for both Substance P and Neurokinin A. nih.govoncotarget.com Therefore, ppt-A knockout (KO) mice lack endogenous production of SP, allowing scientists to study its physiological roles through its absence.

Studies using ppt-A KO mice have yielded significant insights. In models of epilepsy, these mice exhibit seizures of shorter duration and reduced severity, and they are protected from seizure-induced neuronal damage in the hippocampus. oncotarget.com In the context of inflammation, ppt-A gene deletion was found to be highly protective against the severe lung injury associated with acute pancreatitis. nih.gov Research on respiratory control revealed that while ppt-A deficient mice have seemingly normal breathing under standard conditions, their response to low oxygen (anoxia) is significantly altered, indicating that SP is important for maintaining regular respiratory activity and responding to homeostatic challenges. researchgate.netnih.gov Interestingly, some findings have challenged long-held beliefs; a recent study using mice with deletions of both the ppt-A and CGRPα genes found that the animals had largely normal pain responses, suggesting potential redundancy or compensatory mechanisms in pain signaling. elifesciences.org

Table 4: Research Findings from ppt-A Deficient Mouse Models

| Disease/System Model | Key Finding in ppt-A KO Mice | Implication | Reference |

|---|---|---|---|

| Epilepsy (Kainic Acid-induced) | Reduced seizure duration, severity, and hippocampal damage. | The ppt-A gene and its products (like SP) are proconvulsant and contribute to neuronal damage. | oncotarget.com |

| Acute Pancreatitis | Almost complete protection against associated lung injury and partial protection against pancreatic damage. | ppt-A gene products are critical pro-inflammatory mediators in pancreatitis. | nih.gov |

| Respiratory Control | Altered respiratory frequency response to anoxia, despite normal breathing in normoxia. | Substance P is important for modulating the respiratory network's response to hypoxic stress. | researchgate.netnih.gov |

| Allergic Asthma | Reduced IgE levels in response to allergen-induced lung inflammation. | Substance P exacerbates asthma features by increasing B-cell production of IgE. | biorxiv.org |

| Pain Perception (Double KO with CGRPα) | Largely intact responses to mechanical, thermal, chemical, and neuropathic pain. | Substance P and CGRPα may be dispensable for many forms of pain, challenging their perceived essential role. | elifesciences.org |

Molecular and Biochemical Techniques

Underpinning the cellular and systemic studies are a host of molecular and biochemical techniques that allow for the detection, quantification, and structural analysis of Substance P and its molecular partners.

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISA) are routinely used to quantify the concentration of Substance P released from cells or tissue explants into culture media. nih.govijstemcell.com

Gene Expression Analysis: Reverse-Transcriptase PCR (RT-PCR) and quantitative PCR (qPCR) are employed to measure the mRNA levels of the ppt-A gene and the NK1R, providing insights into their expression patterns in different tissues and under various conditions. diva-portal.orgaai.org

Functional Assays: Calcium imaging, which uses fluorescent dyes that respond to changes in intracellular calcium concentration, is a cornerstone for measuring the functional response of cells to NK1R activation. genscript.comnih.gov

Protein and Peptide Analysis: Techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) enable the precise identification and quantification of Substance P and its various metabolites produced by cells. physiology.org Western blotting is used to detect the expression of the NK1R protein. diva-portal.org

Localization Techniques: Immunohistochemistry and immunofluorescence use specific antibodies to visualize the location of Substance P and its receptor within tissues and cells, revealing their spatial relationships. aai.orgaai.org Flow cytometry can be used to identify and sort specific immune cell populations based on their surface expression of the NK1R. aai.org

Structural Biology: Advanced techniques like cryo-electron microscopy (cryo-EM) have been used to solve the high-resolution structure of the NK1R as it is bound to Substance P. biorxiv.org This provides unprecedented insight into the precise molecular interactions that lead to receptor activation and G-protein signaling. biorxiv.org These structural studies are often complemented by molecular dynamics simulations to model the flexibility and dynamic nature of the peptide-receptor complex. biorxiv.org

Site-Directed Mutagenesis for Receptor Function Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific, targeted changes into a DNA sequence, allowing researchers to study the impact of these alterations on protein function. neb.com In the context of Substance P research, this method has been instrumental in identifying critical amino acid residues in the NK1 receptor that are essential for ligand binding, receptor activation, and signal transduction.

By systematically substituting specific amino acids in the NK1R, researchers can map the binding sites for SP and its analogs. nih.gov For instance, mutational analysis has revealed that residues in the N-terminal tail and the second extracellular loop of the NK1R are crucial for the binding of SP. nih.gov Specifically, residues Asn-23, Gln-24, and Phe-25 in the N-terminal tail have been shown to be critical for proper SP binding. nih.gov Furthermore, studies have identified that Gln165 in the fourth transmembrane domain is involved in the binding of certain non-peptide antagonists.

Photoaffinity labeling, a technique often used in conjunction with site-directed mutagenesis, has further refined our understanding of the SP-NK1R interaction. nih.gov In this approach, a photoreactive analog of SP, such as one containing p-benzoyl-L-phenylalanine (Bpa), is used to covalently cross-link to the receptor upon UV irradiation. nih.govnih.gov Subsequent analysis of the labeled receptor, often involving fragmentation and sequencing, can identify the exact point of attachment. nih.gov For example, a photoreactive analog of SP with Bpa at position 8 has been shown to attach to Met181 in the second extracellular loop of the NK1R. nih.govnih.gov When Met181 was mutated to alanine (B10760859) (M181A), the efficiency of photolabeling with this analog was significantly reduced, confirming the proximity of this residue to the eighth amino acid of SP in the bound state. nih.govnih.gov

These mutagenesis studies have not only elucidated the binding pocket for SP but have also provided insights into the conformational changes the receptor undergoes upon activation. nih.gov By creating mutant receptors, scientists can investigate how specific residues contribute to the stabilization of the active state and the subsequent coupling to G proteins. biorxiv.org

Table 1: Key NK1R Residues Identified by Site-Directed Mutagenesis

| Residue | Location | Interacting Ligand/Function | Reference |

|---|---|---|---|

| Asn-23, Gln-24, Phe-25 | N-terminal tail | Crucial for SP binding | nih.gov |

| Gln165 | Transmembrane Domain 4 | Binding of quinuclidine (B89598) antagonists | biorxiv.org |

| Met181 | Second Extracellular Loop | Contact point for Bpa8-SP | nih.govnih.gov |

| His-108, Phe-268, Tyr-287 | Transmembrane Domains | Important for SP binding | nih.gov |

| Asn-85, Asn-89, Tyr-92, Asn-96 | Transmembrane Domain 2 | Accommodation of SP | mdpi.com |

| Tyr-287 | Transmembrane Domain 7 | Accommodation of SP | mdpi.com |

Cryo-Electron Microscopy (Cryo-EM) for Structural Dynamics

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states. monash.edu This technique has been pivotal in revealing the structural dynamics of the NK1 receptor upon binding to Substance P. monash.edu

Cryo-EM studies have provided detailed atomic models of the active NK1R in complex with SP and its associated G proteins (Gq and Gs). escholarship.orgnih.gov These structures have shown that SP binds in an extensive interface that stretches from a deeply buried pocket within the seven-transmembrane (7TM) domain to the extracellular loops of the receptor. nih.gov The C-terminal region of SP extends deep into the receptor's core, forming critical interactions for receptor activation, while the N-terminal region interacts with the extracellular loops. escholarship.orgresearchgate.net

A key finding from Cryo-EM is the role of the extracellular loops in determining G protein signaling selectivity. escholarship.org The interactions between SP and the extracellular loops of the NK1R are required for potent Gs signaling but are not as critical for Gq signaling. escholarship.orgnih.gov This suggests that the structural dynamics of the agonist, influenced by its interactions with the receptor's extracellular regions, can regulate which intracellular signaling pathway is activated. escholarship.org For instance, a truncated analog of SP, SP6-11, which lacks the N-terminal interactions, is more dynamic when bound to the receptor and shows a bias towards Gq signaling. escholarship.orgnih.gov

These structural insights help to explain how different tachykinin peptides, like SP and Neurokinin A, can elicit distinct cellular responses through the same receptor. escholarship.org The detailed structural information obtained from Cryo-EM provides a foundation for the structure-based design of new therapeutic agents that can selectively target specific signaling pathways. monash.edu

Table 2: Cryo-EM Structural Insights into SP-NK1R Interaction

| Structural Feature | Functional Implication | Reference |

|---|---|---|

| Extensive SP-NK1R interface | Involves both deep 7TM pocket and extracellular loops | nih.gov |

| SP C-terminus deep in receptor core | Critical for receptor activation | escholarship.orgresearchgate.net |

| SP N-terminus interaction with extracellular loops | Required for potent Gs signaling | escholarship.orgnih.gov |

| Differential dynamics of SP vs. SP6-11 | Regulates G protein signaling selectivity (Gs vs. Gq) | escholarship.org |

Calcium Imaging and cAMP Assays for Second Messenger Quantification

Upon activation by Substance P, the NK1 receptor triggers intracellular signaling cascades that involve the generation of second messengers, most notably inositol (B14025) triphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The quantification of these second messengers is crucial for understanding the functional consequences of NK1R activation. Calcium imaging and cAMP assays are the primary methods used for this purpose.

Calcium imaging is a technique that allows for the visualization and measurement of intracellular calcium (Ca2+) concentrations. wikipedia.org The binding of SP to the NK1R leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C. nih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. nih.gov This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators like Fura-2 or Fluo-4. physiology.orgpnas.orgjneurosci.org Studies have shown that SP robustly triggers an increase in intracellular calcium in cells expressing the full-length NK1R. nih.gov

In addition to Gq coupling, the NK1R can also couple to the Gs G-protein, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. nih.govbiorxiv.org cAMP levels can be quantified using various assays, including competitive enzyme-linked immunosorbent assays (ELISAs) and assays based on fluorescent or luminescent biosensors. physiology.orgresearchgate.net Research has demonstrated that SP can increase cAMP accumulation, although the potency for Gs signaling can be influenced by the structure of the activating peptide. escholarship.orgbiorxiv.org For example, while SP activates both Gq and Gs pathways, truncated analogs like SP6-11 and Neurokinin A show a preference for Gq signaling with diminished Gs stimulation. mdpi.combiorxiv.org

These assays are critical for characterizing the signaling profiles of different agonists and for studying the phenomenon of biased agonism, where a ligand can preferentially activate one signaling pathway over another. mdpi.com

Table 3: Second Messenger Responses to Substance P

| Second Messenger | Associated G-Protein | Measurement Technique | Key Finding | Reference |

|---|---|---|---|---|

| Intracellular Calcium (Ca2+) | Gq/11 | Calcium Imaging (e.g., Fura-2, Fluo-4) | SP potently increases intracellular Ca2+ via NK1R. | nih.govphysiology.org |

| Cyclic AMP (cAMP) | Gs | cAMP Assays (e.g., ELISA, biosensors) | SP increases cAMP; this effect is sensitive to the N-terminal structure of the agonist. | escholarship.orgphysiology.orgbiorxiv.org |

Immunofluorescence and Western Blotting for Protein Expression

Immunofluorescence and Western blotting are indispensable techniques for studying the expression and localization of proteins involved in the Substance P signaling pathway, including the NK1 receptor itself.

Immunofluorescence is a technique that uses antibodies conjugated to fluorescent dyes to visualize the location of a specific protein within a cell or tissue. pnas.org This method has been used to demonstrate the presence of the NK1 receptor on the surface of various cell types, including neurons and immune cells. frontiersin.orgijbs.com For example, immunofluorescence has shown NK1R immunoreactivity on intracardiac neurons and smooth muscle cells of coronary vessels. frontiersin.org Double immunofluorescence staining can also be used to co-localize SP with other proteins, providing insights into its cellular sources and sites of action. ijbs.com

Western blotting, also known as immunoblotting, is a technique used to detect and quantify a specific protein in a sample. pnas.org It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein. pnas.org Western blotting has been used to confirm the expression of the NK1R protein in various tissues and cell lines. pnas.orgfrontiersin.org It can also be used to study changes in protein expression in response to different stimuli. For instance, studies have used Western blotting to show that treatment with Bisphenol A (BPA) can alter the expression of proteins involved in cell motility in a manner that may be relevant to SP's broader physiological roles. iiarjournals.orgiiarjournals.org

Together, these antibody-based techniques provide crucial information about the abundance, distribution, and regulation of the NK1 receptor and other proteins in the Substance P signaling cascade.

Table 4: Applications of Immunofluorescence and Western Blotting in Substance P Research

| Technique | Application | Example Finding | Reference |

|---|---|---|---|

| Immunofluorescence | Localization of NK1R | NK1R detected on intracardiac neurons and coronary smooth muscle cells. | frontiersin.org |

| Western Blotting | Quantification of NK1R protein | Confirmed NK1R protein expression in all heart compartments. | frontiersin.org |

| Immunofluorescence | Localization of SP | SP-positive neurons were observed in the myenteric and submucosal plexuses. | ijbs.com |

Real-time Quantitative PCR for Gene Expression Analysis

Real-time quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring the amount of a specific mRNA transcript in a sample. unistra.fryoutube.com This method is used to analyze the gene expression of both Substance P (encoded by the TAC1 gene) and its receptor, NK1R (encoded by the TACR1 gene). asm.orgnih.gov

The process begins with the reverse transcription of RNA into complementary DNA (cDNA), which is then used as a template for the PCR reaction. asm.org The amplification of the target gene is monitored in real-time using fluorescent dyes or probes. unistra.fr The cycle number at which the fluorescence signal crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA. youtube.com

qPCR assays have been developed to quantify the expression of all four isoforms of the preprotachykinin A gene, which is the precursor to Substance P. asm.org These assays have demonstrated that SP mRNA is expressed in various immune cells, with microglia showing the highest levels. asm.org Similarly, qPCR has been used to quantify NK1R mRNA in different cell types and tissues, including human neuronal and immune cells. nih.govnih.gov

This technique is particularly valuable for studying the regulation of gene expression under different physiological and pathological conditions. nih.gov For example, qPCR has been used to show that the expression of the NK1R gene can be altered in the heart during long-term diabetes. frontiersin.org It has also been employed to investigate the effects of substances like Bisphenol A (BPA) on the expression of genes involved in cellular processes that may be modulated by SP signaling. nih.govresearchgate.net

Table 5: qPCR in Substance P and NK1R Gene Expression Analysis

| Target Gene | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Preprotachykinin A (SP precursor) | Quantification in immune cells | Microglia exhibit the highest levels of SP mRNA among tested immune cells. | asm.org |

| NK1R | Quantification in neuronal and immune cells | Developed a sensitive assay for NK1R mRNA with a wide dynamic range. | nih.govnih.gov |

| NK1R | Regulation in diabetic heart | Significant changes in NK1R mRNA levels in different heart chambers in diabetic rats. | frontiersin.org |

Q & A

Q. How should experimental studies on BPA(8)- exposure be designed to account for low-dose effects and nonmonotonic dose responses?

Methodological Approach:

- Use dose ranges aligned with human exposure levels (e.g., 0.1–50 µg/kg/day) rather than extrapolating from high-dose animal studies .

- Incorporate multiple endpoints (e.g., receptor binding assays, gene expression profiling) to detect nonmonotonic responses, which are common in endocrine-disrupting chemicals (EDCs) like BPA .

- Include positive controls (e.g., 17β-estradiol) to benchmark estrogenic activity and negative controls to rule out contamination .

Data Consideration:

Q. What variables must be controlled when studying Substance P’s role in neuroinflammatory pathways?

Methodological Approach:

- Define independent variables (e.g., Substance P concentration, exposure duration) and dependent variables (e.g., cytokine release, blood-brain barrier permeability) using validated assays (ELISA, qPCR) .

- Control for confounding factors such as age, sex, and co-exposure to other neuroactive agents (e.g., glutamate) .

- Use transgenic models (e.g., NK1 receptor knockouts) to isolate Substance P-specific effects .

Data Consideration: